molecular formula C20H19N3O4S B11475047 7-(4-hydroxy-3,5-dimethoxyphenyl)-2-(phenylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one

7-(4-hydroxy-3,5-dimethoxyphenyl)-2-(phenylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one

Cat. No.: B11475047
M. Wt: 397.4 g/mol
InChI Key: OZFVOBGHRJEKBV-UHFFFAOYSA-N
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Description

7-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-2-(PHENYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE is a complex organic compound that belongs to the class of thiazolopyridines This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyridine ring, and various functional groups such as hydroxy, methoxy, and phenylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-2-(PHENYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 4-hydroxy-3,5-dimethoxybenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with a suitable thioamide under acidic conditions to yield the thiazolopyridine core. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to scale up the synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and purification techniques such as crystallization and chromatography to obtain the desired compound in large quantities with high purity.

Chemical Reactions Analysis

Types of Reactions

7-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-2-(PHENYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy and methoxy groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or hydrogen gas for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used

Scientific Research Applications

7-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-2-(PHENYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: The compound’s chemical reactivity and stability make it useful in the development of new materials, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 7-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-2-(PHENYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups can form hydrogen bonds with biological molecules, while the thiazolopyridine core can interact with enzyme active sites or receptor binding pockets. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-2-(PHENYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE
  • 7-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-2-(PHENYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE

Uniqueness

The uniqueness of 7-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-2-(PHENYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE lies in its specific combination of functional groups and the thiazolopyridine core. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C20H19N3O4S

Molecular Weight

397.4 g/mol

IUPAC Name

2-anilino-7-(4-hydroxy-3,5-dimethoxyphenyl)-6,7-dihydro-4H-[1,3]thiazolo[4,5-b]pyridin-5-one

InChI

InChI=1S/C20H19N3O4S/c1-26-14-8-11(9-15(27-2)17(14)25)13-10-16(24)22-19-18(13)28-20(23-19)21-12-6-4-3-5-7-12/h3-9,13,25H,10H2,1-2H3,(H,21,23)(H,22,24)

InChI Key

OZFVOBGHRJEKBV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2CC(=O)NC3=C2SC(=N3)NC4=CC=CC=C4

Origin of Product

United States

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